Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 149771-11-9
VCID: VC6752278
InChI: InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.249

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS No.: 149771-11-9

Cat. No.: VC6752278

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.249

* For research use only. Not for human or veterinary use.

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate - 149771-11-9

Specification

CAS No. 149771-11-9
Molecular Formula C14H11F3N2O2
Molecular Weight 296.249
IUPAC Name ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3
Standard InChI Key OCELIATZYRALPP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure is a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (phenyl), 4 (trifluoromethyl), and 5 (ethyl carboxylate) introduce steric and electronic effects that influence reactivity and intermolecular interactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical in drug design .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameEthyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Molecular FormulaC₁₄H₁₁F₃N₂O₂
Molecular Weight296.24 g/mol
CAS Registry Number149771-11-9

Physicochemical Properties

Experimental and predicted physicochemical data highlight the compound’s stability and solubility profile, which are pivotal for its handling and application in synthetic workflows.

Thermodynamic and Solubility Parameters

  • Boiling Point: Predicted at 319.1±42.0 °C, reflecting moderate volatility .

  • Density: 1.293±0.06 g/cm³, indicative of a compact molecular packing .

  • Acidity (pKa): -3.16±0.29, suggesting strong electron-withdrawing effects from the trifluoromethyl group .

ParameterValue
Boiling Point319.1±42.0 °C (Predicted)
Density1.293±0.06 g/cm³ (Predicted)
pKa-3.16±0.29 (Predicted)

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise functionalization of pyrimidine precursors. A common approach involves:

  • Biginelli Reaction: Condensation of ethyl acetoacetate, benzaldehyde derivatives, and urea/thiourea analogs to form dihydropyrimidinones, followed by oxidation and trifluoromethylation .

  • Post-Modification: Chlorination or nucleophilic substitution on preformed pyrimidine cores, as demonstrated in analogous compounds.

For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can be treated with phosphorus oxychloride (POCl₃) to introduce a chloro group, which is subsequently displaced by trifluoromethylating agents like CF₃SiMe₃ .

Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm substituent positions through characteristic shifts (e.g., ethyl ester protons at δ 1.20–4.13 ppm and aromatic protons at δ 7.26–7.07 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 297.08 [M+H]⁺, consistent with the molecular formula .

Applications in Medicinal Chemistry

Drug Discovery

The trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism, making the compound a valuable scaffold for antiviral and anticancer agents. For instance, pyrimidine derivatives inhibit kinases and polymerase enzymes critical for viral replication.

Table 3: Comparative Bioactivity of Pyrimidine Analogs

CompoundTargetIC₅₀ (μM)
Ethyl 2-phenyl-4-(CF₃)-5-carboxylateHIV-1 Reverse Transcriptase0.87
Ethyl 2-chloro-4-phenyl-5-carboxylateDNA Polymerase β2.45

Materials Science

The phenyl and trifluoromethyl groups contribute to π-π stacking and hydrophobic interactions, enabling use in organic semiconductors and liquid crystals .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In computational studies, the compound exhibits strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer. Molecular dynamics simulations reveal stable hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

Future Directions

  • Optimization: Structure-activity relationship (SAR) studies to enhance potency against resistant bacterial strains.

  • Scale-Up: Development of continuous-flow synthesis to improve yield and reduce waste .

  • Target Identification: High-throughput screening to uncover novel biological targets.

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